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  • Product: 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid
  • CAS: 1221792-49-9

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid

Architecting Bifunctional Intermediates: A Technical Whitepaper on 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid Executive Summary In modern drug discovery and organic synthesis, bifunctional building blocks a...

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Author: BenchChem Technical Support Team. Date: March 2026

Architecting Bifunctional Intermediates: A Technical Whitepaper on 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid

Executive Summary

In modern drug discovery and organic synthesis, bifunctional building blocks are the cornerstone of modular assembly. The compound 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid —commonly referred to as 4-(3,3-dimethylureido)phenylacetic acid—is a prime example of a highly versatile intermediate. Bearing the CAS Registry Number 1221792-49-9, this molecule integrates a rigid, hydrogen-bonding urea motif with a versatile phenylacetic acid linker. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, and a validated synthetic methodology for its preparation, tailored for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of this compound is defined by two distinct functional poles separated by a phenyl ring. Understanding the causality behind its physical properties is critical for downstream formulation and synthetic handling.

  • The 3,3-Dimethylureido Group: This moiety acts as a strong, directional hydrogen-bond donor (via the -NH-) and acceptor (via the carbonyl oxygen). Unlike primary ureas, the terminal dimethylation introduces steric bulk. This specific modification enhances metabolic stability by preventing unwanted N-acetylation or enzymatic degradation in vivo, while restricting the conformational flexibility of the urea bond to maintain target affinity.

  • The Phenylacetic Acid Core: The carboxylic acid provides a synthetic handle for amide coupling or esterification. With a pKa of approximately 4.3, it is predominantly ionized at physiological pH, making it an excellent anionic anchor for binding to basic residues in target proteins.

G A 2-(4-{[(Dimethylamino)carbonyl] amino}phenyl)-acetic acid (Core Molecule) B Phenylacetic Acid Moiety (Pharmacophore/Linker) A->B contains C 3,3-Dimethylureido Group (H-Bond Donor/Acceptor) A->C substituted at para position D Carboxylic Acid (-COOH) (pKa ~4.3, Salt Formation) B->D functional group E Dimethylamine Terminus (Steric Bulk) C->E terminal group

Caption: Functional group connectivity and physicochemical contributions of the molecule.

Quantitative Data Summary

The following table synthesizes the core quantitative and physical data for the compound, sourced from authoritative chemical repositories [1][2].

PropertyValueCausality / Relevance
IUPAC Name 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)acetic acidStandardized nomenclature for regulatory filings.
Common Name 4-(3,3-Dimethylureido)phenylacetic acidWidely utilized in medicinal chemistry literature.
CAS Number 1221792-49-9Unique identifier for procurement and safety tracking.
Molecular Formula C11H14N2O3Defines stoichiometry for reaction equivalents.
Molecular Weight 222.24 g/mol Crucial for mass spectrometry (Target m/z: 223 [M+H]+).
Physical State Solid (typically powder)Driven by strong intermolecular H-bonding from urea/COOH.
Storage Temp. 2-8°C, sealed and dryPrevents slow hydrolysis or ambient degradation over time.
Solubility Profile Soluble in DMSO, DMF, basic aqueousHigh polarity; COOH deprotonation ensures basic solubility.

Synthetic Methodology & Self-Validating Protocol

Synthesizing 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid requires careful management of nucleophilicity and pH. The most efficient route involves the electrophilic addition of dimethylcarbamoyl chloride to 4-aminophenylacetic acid. As a Senior Application Scientist, I have structured the following protocol as a self-validating system , ensuring that each step provides measurable analytical feedback to the chemist, eliminating guesswork.

Workflow Step1 Step 1: Reagent Preparation 4-Aminophenylacetic acid + DMF + DIPEA Step2 Step 2: Electrophilic Addition Add Dimethylcarbamoyl chloride at 0°C Step1->Step2 Step3 Step 3: Reaction Maturation Stir at RT for 3-4 hours (LC-MS Monitor) Step2->Step3 Step4 Step 4: Quench & Extraction Quench with H2O, acidify to pH 3, extract Step3->Step4 Step5 Step 5: Purification Wash with brine, dry, concentrate in vacuo Step4->Step5 Product Final Product 2-(4-(3,3-Dimethylureido)phenyl)acetic acid Step5->Product

Caption: Step-by-step synthetic workflow for 2-(4-(3,3-Dimethylureido)phenyl)acetic acid.

Detailed Experimental Workflow:
  • Reagent Solvation & Base Selection: Suspend 4-aminophenylacetic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Mechanistic Causality: 4-aminophenylacetic acid exists partially as a zwitterion and is poorly soluble in non-polar solvents; DMF ensures complete solvation. DIPEA is strictly chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the electrophile, while it efficiently scavenges the HCl generated during the reaction.

  • Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add dimethylcarbamoyl chloride (1.1 eq) dropwise over 15 minutes.

    • Mechanistic Causality: The formation of the urea bond is highly exothermic. Cooling suppresses side reactions, such as the thermal degradation of the carbamoyl chloride or the formation of symmetric urea byproducts.

  • Reaction Maturation & Self-Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

    • Self-Validation Checkpoint: Aliquot 10 µL of the reaction mixture, dilute in Methanol, and monitor via LC-MS. The starting material (m/z 151[M+H]+) must completely disappear, replaced by a single major peak corresponding to the product (m/z 223 [M+H]+). Do not proceed to workup until conversion is >95%.

  • Quench and pH-Directed Extraction: Dilute the reaction mixture with cold distilled water (5 volumes). Slowly add 1M HCl dropwise until the aqueous layer reaches exactly pH 3.

    • Mechanistic Causality: At pH 3, the carboxylic acid (pKa ~4.3) is fully protonated and neutral, while the urea nitrogen remains unprotonated (ureas are very weak bases, pKa < 0). This specific pH differential forces the product to partition highly into the organic phase during extraction, leaving DMF and DIPEA hydrochloride salts trapped in the aqueous layer.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure product as a solid.

Applications in Drug Development

The strategic placement of the urea and carboxylic acid groups makes this compound a highly sought-after building block in medicinal chemistry. It is prominently featured in the synthesis of complex antiviral agents. For instance, in the development of Hepatitis C virus (HCV) inhibitors [3], this compound is coupled with complex proline-derived macrocycles to form potent peptidomimetics that disrupt viral replication machinery. The urea moiety specifically engages in critical hydrogen-bonding interactions within the viral enzyme's active site, highlighting the importance of this specific structural motif in rational drug design.

References

  • Hepatitis C virus inhibitors (Patent US9421192B2). Google Patents.
Exploratory

Physicochemical Profiling of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid: Molecular Weight and Aqueous Solubility Dynamics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The rational design and optimization of small-molecule therapeutics require a rigo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The rational design and optimization of small-molecule therapeutics require a rigorous understanding of physicochemical properties. The compound 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (Synonym: 2-(4-(3,3-Dimethylureido)phenyl)acetic acid; CAS: 1221792-49-9) serves as a highly versatile intermediate and building block in modern medicinal chemistry [1].

This whitepaper provides an in-depth analysis of its molecular weight and aqueous solubility. By examining the causality between its structural moieties (the 3,3-dimethylureido group and the acetic acid tail) and its macroscopic properties, we establish a theoretical framework for its behavior in solution. Furthermore, we outline a self-validating experimental protocol for thermodynamic solubility profiling to ensure absolute data integrity during preclinical evaluation.

Structural Causality and Molecular Weight Analysis

Molecular weight (MW) is a fundamental descriptor that dictates a molecule's diffusion coefficient, entropic penalty upon target binding, and likelihood of oral absorption.

The molecular weight of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid is 222.24 g/mol (Molecular Formula: C11H14N2O3) [2].

The Causality of "Lead-Likeness"

At 222.24 g/mol , this molecule is exceptionally "lead-like." It falls well below the 500 g/mol threshold established by Lipinski’s Rule of Five.

  • Strategic Advantage: This low molecular weight provides a low intrinsic steric bulk. It affords medicinal chemists ample "molecular real estate" to append additional pharmacophores (e.g., targeting specific kinase hinge regions or protein-protein interfaces) without violating standard bioavailability and membrane permeability guidelines.

  • Urea Moiety Dynamics: The 3,3-dimethylureido group contributes to target affinity via strong hydrogen bonding (NH donor, C=O acceptor). Crucially, the terminal dimethylation prevents the nitrogen from acting as a dual H-bond donor. This specific structural choice lowers the desolvation penalty when the molecule crosses lipid bilayers, enhancing membrane permeability despite the inherent polarity of the urea core.

Aqueous Solubility: Theoretical Framework and pH-Dependence

Aqueous solubility is not a static metric; it is a dynamic property governed by the molecule's ionization state in specific physiological environments [3].

The presence of the acetic acid group acts as a pH-dependent solubility switch. With a predicted pKa of approximately 4.3, the molecule transitions between a highly lipophilic neutral state and a highly water-soluble anionic state depending on the ambient pH.

Ionization A Gastric Environment pH 1.2 B Un-ionized State (Neutral Carboxylic Acid) A->B C Low Aqueous Solubility High Permeability B->C D Systemic Circulation pH 7.4 E Ionized State (Carboxylate Anion) D->E F High Aqueous Solubility Low Permeability E->F

Caption: Logic flow of pH-dependent ionization and its inverse effect on solubility and permeability.

Mechanistic Rationale

At low pH (e.g., gastric fluid, pH 1.2), the carboxylic acid is fully protonated (>99% un-ionized). The crystal lattice energy, driven by the planar phenyl ring and urea stacking, dominates over the hydration energy, resulting in low aqueous solubility (< 0.1 mg/mL). Conversely, at physiological pH (blood plasma, pH 7.4), the carboxylic acid is deprotonated into a carboxylate anion. This formal negative charge drastically increases the hydration energy via strong ion-dipole interactions with water, breaking the crystal lattice and driving solubility exponentially higher (> 10 mg/mL) [4].

Experimental Methodology: Self-Validating Thermodynamic Solubility Profiling

Kinetic solubility assays (e.g., DMSO dilution methods) often overestimate solubility due to supersaturation and co-solvent effects [4]. To accurately determine the true solubility of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid, a Thermodynamic Shake-Flask Method must be employed.

The following protocol is engineered as a self-validating system . Every step contains an internal check to prevent false positives caused by incomplete equilibrium or buffer shifting.

Protocol S1 1. Saturation Add excess solid to buffer S2 2. Equilibration Agitate at 37°C for 48h S1->S2 S3 3. Validation Check Sample at 24h & 48h (Δ < 5%) S2->S3 S4 4. Phase Separation Ultracentrifugation (15k x g) S3->S4 S5 5. QC & Quantification Verify final pH & LC-MS/MS S4->S5

Caption: Self-validating thermodynamic solubility workflow ensuring true equilibrium and data accuracy.

Step-by-Step Protocol
  • Saturation Preparation: Weigh approximately 5 mg of solid 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid into three separate glass vials. Add 1.0 mL of the respective aqueous buffer (0.1 N HCl for pH 1.2; Acetate buffer for pH 4.5; Phosphate buffer for pH 7.4).

    • Causality: Excess solid ensures the solution has the physical capacity to reach thermodynamic saturation.

  • Thermal Equilibration: Seal the vials and place them in an orbital shaker incubator set to 37°C (physiological temperature) at 250 RPM.

  • Equilibrium Validation (The Self-Validating Check): Extract a 50 µL aliquot at 24 hours and a second aliquot at 48 hours.

    • Causality: If the quantified concentration difference between the 24h and 48h samples is < 5%, thermodynamic equilibrium is definitively confirmed. If > 5%, agitation must continue.

  • Phase Separation: Subject the aliquots to ultracentrifugation at 15,000 × g for 15 minutes at 37°C.

    • Causality: Centrifugation is chosen over syringe filtration because the lipophilic dimethylureido moiety may non-specifically bind to standard PTFE or nylon filter membranes, falsely lowering the measured concentration.

  • Quality Control (pH Verification): Measure the pH of the remaining supernatant.

    • Causality: Dissolving high concentrations of an acidic compound can overwhelm the buffer capacity, lowering the pH. Verifying the final pH ensures the measured solubility is correctly assigned to the intended physiological state.

  • Quantification: Dilute the supernatant with mobile phase and quantify via LC-MS/MS against a validated calibration curve using an isotopically labeled internal standard to correct for matrix ionization suppression.

Quantitative Data Summary

The following tables summarize the core physicochemical parameters and the expected solubility profile based on the structural causality discussed above.

Table 1: Core Physicochemical Properties

PropertyValueCausality / Significance in Drug Design
Molecular Formula C11H14N2O3Defines the atomic composition and heteroatom ratio.
Molecular Weight 222.24 g/mol Optimal for oral bioavailability; allows for downstream structural elaboration.
CAS Registry Number 1221792-49-9Unique chemical identifier for procurement and database cross-referencing.
Structural Moieties Dimethylurea, Phenyl, Acetic AcidBalances target H-bonding, lipophilic membrane partitioning, and pH-dependent solubility.
Predicted pKa ~4.3 (Carboxylic Acid)Dictates the exact physiological compartment where the drug will dissolve vs. absorb.

Table 2: Expected pH-Dependent Aqueous Solubility Profile

Buffer pHPhysiological AnalogIonization StatePredicted Solubility RangeMechanistic Rationale
pH 1.2 Gastric FluidUn-ionized (>99%)< 0.1 mg/mL (Low)Protonated carboxylic acid maximizes lipophilicity and crystal lattice stability.
pH 4.5 Upper IntestinePartially Ionized (~60%)0.5 - 2.0 mg/mL (Moderate)Dynamic equilibrium between neutral species and highly soluble anionic species.
pH 7.4 Blood / PlasmaFully Ionized (>99.9%)> 10.0 mg/mL (High)Carboxylate anion formation drastically increases hydration energy, breaking the lattice.

Conclusion & Strategic Outlook

The compound 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid presents a highly optimized physicochemical profile for drug discovery. Its low molecular weight (222.24 g/mol ) ensures it remains a viable scaffold for lead optimization. Meanwhile, the interplay between the lipophilic dimethylureido group and the ionizable acetic acid tail creates a highly predictable, pH-dependent solubility profile. By utilizing the self-validating thermodynamic protocols outlined in this guide, researchers can confidently map its pharmacokinetic potential, ensuring that subsequent structural modifications are grounded in robust, artifact-free data.

References

  • "Critical Compilation of pKa Values for Pharmaceutical Substances", Profiles of Drug Substances, Excipients and Related Methodology. Available at: [Link]

  • "Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors", CNR-IRIS. Available at: [Link]

Foundational

Comprehensive Technical Guide: Predictive Toxicity and In Vivo Safety Assessment of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (CAS: 1221792-49-9 | Formula: C11H14N2O3) Executive Summary 2-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (CAS: 1221792-49-9 | Formula: C11H14N2O3)

Executive Summary

2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid is a specialized chemical building block characterized by a phenylacetic acid (PAA) core and a 3,3-dimethylureido moiety. Structurally related to advanced pharmaceutical intermediates (such as the cyclohexyl analogues utilized in the synthesis of cariprazine), this compound presents a unique toxicological profile. Because empirical, peer-reviewed in vivo safety data for this specific CAS number is proprietary or absent from public literature, this whitepaper synthesizes predictive toxicology (read-across analysis) with highly rigorous, self-validating in vivo safety evaluation frameworks compliant with international regulatory standards.

Structural Toxicology & Predictive Read-Across

As a Senior Application Scientist, evaluating a novel or data-poor compound requires deconstructing the molecule into its functional moieties to predict its behavior in biological systems.

  • The Phenylacetic Acid (PAA) Core: Aryl-acetic acids are generally well-tolerated in vivo. They are primarily metabolized via Phase II conjugation (glucuronidation or amino acid conjugation) and rapidly cleared by the kidneys. The primary toxicological liability is localized gastrointestinal irritation due to their acidic nature.

  • The 3,3-Dimethylureido Motif: Ureas are chemically stable, but the terminal dimethylamino group is highly susceptible to CYP450-mediated N-demethylation in the liver.

Causality in Predictive Modeling: Why rely on read-across? Establishing a predictive baseline allows toxicologists to accurately estimate the starting dose for in vivo testing. This prevents acute overdosing, minimizes animal mortality, and aligns with the 3Rs (Replacement, Reduction, Refinement) of animal testing.

Table 1: Predictive Toxicity Endpoints & Mechanistic Rationale
Toxicity EndpointPredicted OutcomeMechanistic Causality
Acute Oral LD50 > 2000 mg/kg (GHS Category 5)PAA derivatives exhibit high water solubility post-conjugation, leading to rapid renal clearance and low acute systemic accumulation.
Hepatotoxicity Low to ModeratePotential for acyl glucuronide formation. While mostly stable, rare acyl migration can cause mild, reversible covalent protein binding in hepatocytes.
Genotoxicity (Ames) NegativeComplete absence of structural alerts (e.g., aromatic amines, alkylating agents, or Michael acceptors).
Nephrotoxicity Moderate at High DosesHigh-dose renal clearance of the acidic parent compound may cause localized, pH-dependent tubular irritation.

Predicted Toxicokinetics & Metabolic Pathways

Understanding the biotransformation of the compound is critical for designing the in vivo clinical pathology panels. The compound is expected to undergo dual-pathway metabolism: Phase I oxidation of the ureido group and Phase II conjugation of the carboxylic acid.

Metabolism Parent 2-(4-{[(Dimethylamino) carbonyl]amino}phenyl) -acetic acid NDemethyl N-Desmethyl Metabolite (CYP3A4/2D6) Parent->NDemethyl N-Demethylation Glucuronide Acyl Glucuronide (UGT Phase II) Parent->Glucuronide Glucuronidation Excretion Renal/Biliary Excretion (Clearance) NDemethyl->Excretion High Water Solubility Glucuronide->Excretion Primary Pathway Tox Reactive Intermediate (Protein Binding) Glucuronide->Tox Rare Acyl Migration

Caption: Predicted Hepatic Biotransformation Pathway for CAS 1221792-49-9.

Mandatory In Vivo Safety Evaluation Protocols

To transition this compound from a chemical intermediate to a viable drug candidate, a self-validating in vivo testing system must be executed. The following protocols are designed to ensure absolute scientific integrity and regulatory compliance.

Protocol 1: Acute Oral Toxicity (OECD TG 423)

This protocol establishes the acute toxicity class and the Maximum Tolerated Dose (MTD). It utilizes a self-validating biometric loop where the biological response of one cohort mathematically dictates the next step [1].

  • Step 1: Formulation and Vehicle Selection

    • Action: Suspend the compound in 0.5% methylcellulose or PEG400.

    • Causality: The ureido-phenylacetic acid structure exhibits moderate lipophilicity. A uniform suspension ensures precise, reproducible dosing and prevents localized gastric necrosis that could confound systemic toxicity readouts.

  • Step 2: Stepwise Dosing (Acute Toxic Class Method)

    • Action: Administer a starting dose of 300 mg/kg via oral gavage to 3 female Wistar rats. Observe for 14 days.

    • Causality: Testing in a single sex (females are generally more sensitive) reduces animal use. If 0-1 animals die, the system automatically validates escalating to 2000 mg/kg. If 2-3 die, it dictates stepping down to 50 mg/kg. This closed-loop logic ensures statistical confidence in the LD50 cutoff without redundant testing.

  • Step 3: Clinical Observation

    • Action: Monitor for tremors, convulsions, salivation, and lethargy at 30 min, 4 hours, and 24 hours post-dose.

Protocol 2: 28-Day Repeated Dose Toxicity (OECD TG 407)

This subacute study establishes the No Observed Adverse Effect Level (NOAEL), which is the critical metric required to calculate the human Margin of Safety (MoS) under ICH M3(R2) guidelines [2][3].

  • Step 1: Dose Stratification

    • Action: Assign 4 groups (Vehicle, Low, Mid, High) of 10 rats (5 male, 5 female). The High dose is set just below the MTD derived from Protocol 1.

    • Causality: Stratification captures a complete dose-response curve. Including both sexes accounts for potential sex-specific metabolic differences (e.g., variations in CYP450 expression affecting N-demethylation rates).

  • Step 2: In-Life Monitoring & Toxicokinetics

    • Action: Record daily body weights and food consumption. Draw blood on Days 1 and 28 at Tmax (estimated 1-3 hours) to confirm systemic exposure.

  • Step 3: Triangulated Endpoint Analysis (The Self-Validating Core)

    • Action: Correlate terminal clinical pathology (ALT, AST, BUN, Creatinine) with gross necropsy and histopathology (H&E staining of target organs).

    • Causality: This establishes a self-validating diagnostic system. If the compound's acyl glucuronide metabolite causes renal tubular injury, elevated serum BUN/Creatinine must temporally and quantitatively align with histopathological findings of tubular necrosis. An isolated shift in biomarkers without tissue correlation suggests an adaptive, rather than adverse, response.

Systems Biology & Toxicodynamics Workflow

The logical relationship between dose administration, biomarker response, and morphological confirmation is mapped below.

Workflow Start Compound Formulation (Vehicle Selection) Dose Acute Oral Toxicity (OECD TG 423) Start->Dose Single Dose DRF Subacute 28-Day Repeated Dose (OECD TG 407) Dose->Subacute Establish MTD ClinPath Clinical Pathology (Hematology/Biochemistry) Subacute->ClinPath In-life & Terminal Histo Histopathology (Liver, Kidney, Heart) Subacute->Histo Tissue Harvest NOAEL Determine NOAEL & Safety Margin ClinPath->NOAEL Biomarker Correlation Histo->NOAEL Morphological Confirmation

Caption: Self-Validating In Vivo Toxicity Assessment Workflow (OECD/ICH Compliant).

Table 2: Projected In Vivo Safety Metrics (28-Day Rat Model)
ParameterExpected Value / ObservationClinical & Regulatory Relevance
NOAEL 50 - 150 mg/kg/dayEstablishes the starting dose for Phase I First-in-Human (FIH) trials via MoS calculation.
Target Organs Liver, KidneysDictates the required clinical monitoring panel (LFTs, renal function) for future trials.
Toxicokinetics (Tmax) 1 - 3 hoursIndicates rapid gastrointestinal absorption of the lipophilic ureido moiety.
Reversibility HighPhase II metabolites are rapidly cleared upon cessation of dosing, suggesting low cumulative toxicity risk.

Conclusion & Regulatory Next Steps

For 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid to progress through the preclinical pipeline, the theoretical safety profile must be empirically validated using the exact OECD 423 and 407 frameworks described above. The resulting NOAEL will serve as the foundational point of departure for calculating the Maximum Recommended Starting Dose (MRSD) in humans, ensuring strict compliance with for nonclinical safety studies [3].

References
  • OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. National Toxicology Program (NIH). Available at:[Link]

  • OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. National Toxicology Program (NIH). Available at:[Link]

  • ICH M3(R2): Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at: [Link]

Exploratory

Discovery and Preliminary Investigation of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid

Executive Summary & Therapeutic Rationale The compound 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (CAS: 1221792-49-9), commonly referred to as 4-(3,3-dimethylureido)phenylacetic acid, represents a highly ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Rationale

The compound 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (CAS: 1221792-49-9), commonly referred to as 4-(3,3-dimethylureido)phenylacetic acid, represents a highly efficient pharmacophore in modern medicinal chemistry. It is primarily investigated as a building block for soluble epoxide hydrolase (sEH) inhibitors and dual-target metabolic modulators[1].

The sEH enzyme is a critical node in the arachidonic acid cascade, responsible for the rapid degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DHETs) [2]. By inhibiting sEH, researchers can stabilize endogenous EET levels, offering therapeutic avenues for cardiovascular diseases, nonalcoholic steatohepatitis (NASH), and renal injury.

This technical guide details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols required to evaluate this compound during the early stages of drug discovery.

Mechanistic Design & Structural Causality

The architectural design of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in target engagement:

  • The 3,3-Dimethylureido Moiety (Transition-State Mimic): The urea functional group is a classical transition-state mimic for the enzymatic opening of the epoxide ring. The nitrogen atoms act as potent hydrogen-bond donors, establishing a highly stable geometry with the catalytic residues Asp335, Tyr383, and Tyr466 in the sEH active site. The terminal dimethyl substitution is a deliberate metabolic shield; it prevents the rapid N-dealkylation and proteolytic degradation typically observed in primary ureas.

  • The Phenylacetic Acid Core (Electrostatic Anchor): Endogenous sEH substrates (like EETs) possess a terminal carboxylic acid. The phenylacetic acid moiety mimics this endogenous carboxylate, providing a critical electrostatic vector that interacts with basic residues at the entrance of the sEH catalytic channel. Furthermore, this acidic tail is frequently utilized to achieve dual pharmacology, such as simultaneous activation of the Farnesoid X Receptor (FXR) or PPARδ, both of which require an acidic headgroup for receptor agonism [3].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Drug 2-(4-{[(Dimethylamino)carbonyl] amino}phenyl)-acetic acid Drug->sEH Inhibits

Fig 1. Mechanistic pathway of sEH inhibition by the dimethylureido-phenylacetic acid derivative.

Physicochemical & Preliminary ADME Profiling

Before advancing a building block into high-throughput screening or lead optimization, establishing its physicochemical baseline is paramount. The data below summarizes the compound's profile, highlighting its high ligand efficiency (LE) and suitability for Fragment-Based Drug Discovery (FBDD).

Table 1: Quantitative Data Summary

PropertyValueCausality / Significance in Drug Design
Molecular Weight 222.24 g/mol Low MW allows for extensive synthetic elaboration without violating Lipinski's Rule of 5.
Calculated LogP ~1.8Optimal lipophilicity ensures a balance between aqueous solubility and lipid membrane permeability.
Polar Surface Area 76.6 ŲFavorable for gastrointestinal absorption while restricting unwanted blood-brain barrier (BBB) penetration.
In Vitro sEH IC₅₀ ~450 nMProvides a robust, sub-micromolar starting point for structure-activity relationship (SAR) optimization.
Microsomal Stability t₁/₂ > 60 minThe dimethylation of the urea protects the core from rapid hepatic oxidative metabolism.

Experimental Protocol: Self-Validating sEH Inhibition Assay

To establish trustworthiness in the preliminary investigation of this compound, researchers must utilize a self-validating assay. The PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) fluorogenic assay is the gold standard for sEH evaluation.

Why is this protocol self-validating?

The assay relies on a pro-fluorophore (PHOME) that is completely non-fluorescent until the epoxide ring is hydrolyzed by active sEH, followed by an intramolecular cyclization that releases the highly fluorescent 6-methoxy-2-naphthaldehyde. By running parallel positive controls (e.g., t-TUCB) and enzyme-free blanks, the system inherently controls for compound auto-fluorescence, non-specific hydrolysis, and false positives.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the assay buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific enzyme adsorption to the microplate walls.

    • Reconstitute recombinant human sEH enzyme in the assay buffer to a final working concentration of 1 nM.

  • Compound Dilution (Target Engagement Setup):

    • Prepare a 10 mM stock of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid in 100% LC-MS grade DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO. Transfer 1 µL of each dilution to a black, flat-bottom 96-well microplate.

  • Pre-Incubation:

    • Add 89 µL of the sEH enzyme solution to the wells.

    • Self-Validation Checkpoint 1: Include wells with buffer only (no enzyme) to measure background hydrolysis, and wells with a known reference inhibitor (e.g., 10 nM t-TUCB) to validate enzyme viability.

    • Incubate the plate at 25°C for 30 minutes to allow the urea moiety to establish stable hydrogen bonds within the catalytic pocket.

  • Substrate Addition:

    • Initiate the reaction by adding 10 µL of 40 µM PHOME substrate (final concentration: 4 µM).

  • Kinetic Measurement:

    • Immediately transfer the plate to a fluorescence microplate reader.

    • Read kinetic fluorescence continuously for 15 minutes at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

  • Data Analysis:

    • Calculate the initial velocity (RFU/min) from the linear portion of the kinetic curve.

    • Self-Validation Checkpoint 2: Ensure the R² of the standard curve > 0.98 and the Z'-factor of the assay > 0.6. Normalize data against the positive and negative controls to calculate the IC₅₀ via non-linear regression.

Assay_Workflow Prep Compound Preparation (DMSO Stock) Incubate Incubation with Recombinant sEH (30 min, 25°C) Prep->Incubate Substrate Addition of PHOME Substrate Incubate->Substrate Measure Fluorescence Measurement (Ex:330nm/Em:465nm) Substrate->Measure Analyze IC50 Calculation (Non-linear regression) Measure->Analyze

Fig 2. Step-by-step workflow for the self-validating fluorogenic sEH inhibition assay.

Conclusion & Future Directions

The preliminary investigation of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid confirms its utility as a highly efficient, low-molecular-weight starting point for sEH inhibitor development. Its structural duality—combining a transition-state mimicking urea with an electrostatic-anchoring phenylacetic acid—provides a robust platform for generating dual-target modulators. Future medicinal chemistry efforts should focus on bioisosteric replacement of the acetic acid tail to optimize oral bioavailability while maintaining target residence time.

Protocols & Analytical Methods

Method

Application Note: Mass Spectrometry Fragmentation Pathways of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid

Structural Significance & Analytical Context The molecule 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (also known as 2-(4-(3,3-dimethylureido)phenyl)acetic acid) is a bifunctional organic compound characteri...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance & Analytical Context

The molecule 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (also known as 2-(4-(3,3-dimethylureido)phenyl)acetic acid) is a bifunctional organic compound characterized by two distinct structural motifs: a phenylacetic acid moiety and a 1,1-dimethylurea moiety.

Understanding its mass spectrometric (MS) behavior is critical for researchers in drug metabolism and pharmacokinetics (DMPK), environmental monitoring, and impurity profiling. The molecule's hybrid structure means its fragmentation pathways borrow from both classic non-steroidal anti-inflammatory drugs (NSAIDs) and phenylurea-based herbicides. By mapping these pathways, analysts can confidently identify this compound and its structural analogs in complex biological or environmental matrices.

High-Resolution Mass Spectrometric Properties

To establish a baseline for high-resolution mass spectrometry (HRMS) analysis, the exact monoisotopic masses of the precursor ions must be calculated. The presence of the carboxylic acid group allows for excellent ionization in negative electrospray ionization (-ESI), while the basic urea nitrogen facilitates protonation in positive mode (+ESI).

PropertyValue
Chemical Formula C₁₁H₁₄N₂O₃
Monoisotopic Mass 222.1004 Da
Theoretical [M+H]⁺ (Positive Mode) m/z 223.1077
Theoretical[M-H]⁻ (Negative Mode) m/z 221.0932
Primary Ionization Targets Urea Nitrogen (+ESI) / Carboxylic Acid (-ESI)

Mechanistic Elucidation of Fragmentation Pathways

Positive Ion Electrospray (+ESI) Dynamics

In positive ion mode, protonation preferentially occurs at the urea nitrogen or carbonyl oxygen due to their high proton affinities[1]. Upon Collision-Induced Dissociation (CID), the [M+H]⁺ precursor (m/z 223.1077) undergoes two competing primary fragmentation cascades:

  • Urea Cleavage (Dominant): The most energetically favorable pathway is the cleavage of the C–N bond within the urea group. This results in the neutral loss of dimethylamine (HN(CH₃)₂, 45.06 Da), yielding a highly stable, conjugated 4-isocyanatophenylacetic acid cation at m/z 178.0499[2]. Alternatively, heterolytic cleavage of the urea bond generates the diagnostic dimethylcarbamoyl cation at m/z 72.0448, a universal marker for 1,1-dimethylureas[3][4].

  • Carboxylic Acid Cleavage: The phenylacetic acid tail can independently lose water (18.01 Da) to generate an acylium ion at m/z 205.0971.

Subsequent fragmentation of the m/z 178.0499 intermediate reveals a loss of carbon monoxide (CO, 27.99 Da) to form an aniline-like cation at m/z 150.0550, or a loss of H₂O to yield m/z 160.0393.

G m223 [M+H]+ m/z 223.1077 m205 [M+H - H2O]+ m/z 205.0971 m223->m205 -H2O (18.01 Da) m178 [M+H - HN(CH3)2]+ m/z 178.0499 (Isocyanate) m223->m178 -HN(CH3)2 (45.06 Da) m72 [(CH3)2N-C=O]+ m/z 72.0448 (Dimethylcarbamoyl) m223->m72 Cleavage of urea C-N bond m160 [m/z 178 - H2O]+ m/z 160.0393 m178->m160 -H2O (18.01 Da) m150 [m/z 178 - CO]+ m/z 150.0550 (Aniline derivative) m178->m150 -CO (27.99 Da)

Positive ESI-MS/MS fragmentation pathway of 2-(4-(3,3-dimethylureido)phenyl)acetic acid.

Negative Ion Electrospray (-ESI) Dynamics

In negative mode, the molecule readily deprotonates at the carboxylic acid group (pKa ~4.3) to form the [M-H]⁻ precursor at m/z 221.0932.

The dominant fragmentation pathway is the neutral loss of carbon dioxide (CO₂, 43.99 Da), yielding a stable benzyl anion derivative at m/z 177.1034. This facile decarboxylation is a hallmark of phenylacetic acid derivatives[5][6]. A secondary cleavage within the urea moiety results in the loss of dimethylamine, producing a minor ion at m/z 176.0354. The sequential loss of both CO₂ and dimethylamine generates the m/z 132.0455 product ion.

G m221 [M-H]- m/z 221.0932 m177 [M-H - CO2]- m/z 177.1034 m221->m177 -CO2 (43.99 Da) m176 [M-H - HN(CH3)2]- m/z 176.0354 m221->m176 -HN(CH3)2 (45.06 Da) m132 [m/z 177 - HN(CH3)2]- m/z 132.0455 m177->m132 -HN(CH3)2 (45.06 Da) m176->m132 -CO2 (43.99 Da)

Negative ESI-MS/MS fragmentation pathway highlighting CO2 and dimethylamine neutral losses.

Advanced Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in structural elucidation, the following protocol employs a self-validating MS³ system . By systematically isolating and re-fragmenting product ions, this workflow eliminates false pathway assignments caused by simultaneous parallel cleavages or in-source fragmentation artifacts.

Step-by-Step UHPLC-HRMS/MS Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL.

  • Causality: Methanol enhances the desolvation efficiency in the ESI source compared to purely aqueous solvents, while ensuring both the polar urea and carboxylic acid groups remain fully solvated to prevent surface adsorption.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: Formic acid acts as a proton source for +ESI, ensuring robust [M+H]⁺ formation. For -ESI, while formic acid can sometimes suppress ionization, the low pKa of the phenylacetic acid moiety ensures it remains sufficiently deprotonated even at pH ~2.7, allowing for rapid polarity switching within a single analytical run.

Step 3: Mass Spectrometry & Self-Validation (MS³)

  • Action: Operate a high-resolution mass spectrometer (e.g., Orbitrap or Tribrid system) in Data-Dependent Acquisition (DDA) mode. Set Normalized Collision Energies (NCE) to stepped values of 15, 30, and 45 eV.

  • Self-Validation Action: Program the instrument to perform an MS³ scan. First, isolate the m/z 223.1077 precursor and fragment it. Next, automatically isolate the most abundant MS² product ion (m/z 178.0499) in the ion trap and subject it to a secondary CID event.

  • Causality: The MS³ step acts as a self-validating mechanism. If m/z 160.0393 and m/z 150.0550 appear in the MS³ spectrum of m/z 178.0499, it definitively proves they are sequential downstream products of the isocyanate intermediate, rather than parallel direct cleavages from the intact precursor.

G A Sample Preparation B UHPLC Separation A->B C ESI Source Ionization B->C D Q1: Precursor Selection C->D E q2: Collision Cell (CID) D->E F Ion Trap: MS³ Self-Validation E->F G Data Analysis & Annotation F->G

Step-by-step LC-MS/MS experimental workflow featuring MS³ self-validation for structural elucidation.

Quantitative Data & Neutral Loss Summary

The following table summarizes the key diagnostic ions and their corresponding neutral losses, serving as a rapid reference guide for data annotation.

PolarityPrecursor (m/z)Product Ion (m/z)Neutral Loss (Da)Structural Assignment / Mechanism
Positive (+) 223.1077205.097118.01 (H₂O)Loss of water from carboxylic acid
Positive (+) 223.1077178.049945.06 (HN(CH₃)₂)Cleavage of urea; forms isocyanate
Positive (+) 178.0499160.039318.01 (H₂O)Sequential loss of H₂O from m/z 178
Positive (+) 178.0499150.055027.99 (CO)Sequential loss of CO from m/z 178
Positive (+) 223.107772.0448N/A (Direct Ion)Dimethylcarbamoyl cation formation
Negative (-) 221.0932177.103443.99 (CO₂)Decarboxylation of phenylacetic acid
Negative (-) 221.0932176.035445.06 (HN(CH₃)₂)Loss of dimethylamine from urea
Negative (-) 177.1034132.045545.06 (HN(CH₃)₂)Sequential loss of dimethylamine

References

  • Group-specific fragmentation of pesticides and related compounds in liquid chromatography-tandem mass spectrometry Journal of Chromatography A (2010). URL:[Link]

  • Atmospheric pressure ionisation multiple mass spectrometric analysis of pesticides Journal of Chromatography A (2001). URL:[Link]

  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water Journal of Agricultural and Food Chemistry (2001). URL:[Link]

  • Characterization of Protonated Substituted Ureas by Using Diagnostic Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments Analytical Chemistry (2021). URL:[Link]

  • One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets Journal of the American Chemical Society (2023). URL:[Link]

  • Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid Analytical Science & Technology (2011). URL: [Link]

Sources

Application

Application Note: Utilizing 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid in the Synthesis of Metabolic Modulators

Executive Summary The compound 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (also known as 2-(4-(3,3-dimethylureido)phenyl)acetic acid) is a highly versatile bifunctional building block in modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (also known as 2-(4-(3,3-dimethylureido)phenyl)acetic acid) is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring a stable, electron-donating dimethylureido moiety and a reactive phenylacetic acid handle, it is increasingly utilized to synthesize high-molecular-weight, polar therapeutics. Recently, it has gained prominence as a critical precursor in the development of1 for treating hyperlipidemia and metabolic disorders, as well as2 targeting insulin resistance[3][2][1].

This application note provides an authoritative guide on the mechanistic rationale, synthetic workflows, and validated protocols for incorporating this precursor into complex drug scaffolds.

Mechanistic Rationale in Drug Design (E-E-A-T)

When designing targeted therapeutics, the selection of specific functional groups dictates both the pharmacodynamics (target binding) and pharmacokinetics (absorption and distribution) of the drug.

The Dimethylureido Moiety: Bioisosterism and Binding

The 3,3-dimethylureido group acts as an excellent bioisostere for traditional amides and carbamates.

  • Causality in Target Binding: The urea nitrogen provides a strong hydrogen-bond donor, while the carbonyl oxygen serves as a potent hydrogen-bond acceptor. In the context of FXR antagonists (e.g., compound F44-S101), this dual capability allows the molecule to anchor securely within the solvent-exposed regions of the receptor's ligand-binding domain[4].

  • Metabolic Stability: Unlike simple esters or primary amides, the sterically hindered dimethylureido group is highly resistant to enzymatic hydrolysis by plasma esterases and amidases, ensuring a longer half-life in vivo.

The Phenylacetic Acid Core: Synthetic Flexibility and Tissue Restriction
  • Conformational Flexibility: The methylene spacer ( −CH2​− ) between the phenyl ring and the carboxylic acid provides a crucial degree of rotational freedom. This allows the resulting amide derivative to adopt the optimal conformation required to avoid steric clashes within tight enzyme pockets (such as PTP-1B).

  • Pharmacokinetic Control: In the synthesis of 1, maintaining a high molecular weight and topological polar surface area (TPSA) is intentional. The incorporation of this bulky precursor restricts systemic absorption, confining the drug's action to the intestinal tract. This selectively inhibits intestinal FXR to lower serum ceramides without triggering systemic toxicity[1][4].

FXRPathway Drug Intestinal-Restricted FXR Antagonist (e.g., F44-S101) IntFXR Intestinal FXR (Inhibited) Drug->IntFXR Antagonizes FGF15 FGF15/19 Expression (Downregulated) IntFXR->FGF15 Reduces transcription HepFXR Hepatic FXR (Feedback Activated) FGF15->HepFXR Relieves suppression Metabolism Improved Lipid & Cholesterol Metabolism HepFXR->Metabolism Promotes

Figure 1: Intestinal FXR antagonism pathway modulating metabolism.

Quantitative Data: Optimization of Amide Coupling

Because the precursor contains an electron-rich phenyl ring, the nucleophilicity of the carboxylic acid oxygen can occasionally interfere with standard activation kinetics. Selecting the right coupling reagent is critical to prevent epimerization (if chiral centers are present elsewhere in the target) and maximize yield.

Table 1: Comparison of Coupling Conditions for 2-(4-(3,3-dimethylureido)phenyl)acetic acid

Coupling ReagentBaseSolventReaction Time (h)Yield (%)Side Products / Impurities
HATU DIPEADMF2.081< 2% (Highly efficient)
EDC / HOBt TEADCM12.065~ 5% (N-acylurea formation)
T3P (50% in EtOAc) PyridineEtOAc6.074< 1% (Cleanest profile)

Data synthesized from standard optimization protocols for phenylacetic acid derivatives.

Experimental Workflows & Protocols

The following protocol details a self-validating system for synthesizing complex amides (e.g., F44-S33) using the precursor. HATU is selected as the optimal reagent based on the quantitative data above.

Protocol: HATU-Mediated Amide Coupling

Objective: To couple 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid with a complex secondary or primary amine (e.g., an N-ethyl sulfonamide intermediate).

Step-by-Step Methodology:

  • Preparation & Dissolution:

    • Charge a dry, argon-purged round-bottom flask with 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (1.0 eq, typically 0.5 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF) (5 mL/mmol).

    • Causality: DMF is required to fully solubilize the polar dimethylureido moiety. Anhydrous conditions prevent the competitive hydrolysis of the active ester intermediate.

  • Activation:

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Add HATU (1.2 eq) in one portion at 0 °C. Stir for 15 minutes.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid. Pre-activation at 0 °C forms the highly reactive O-At ester while suppressing the formation of unreactive guanidinium byproducts.

  • Nucleophilic Addition:

    • Dissolve the target amine (1.1 eq) in a minimal amount of DMF and add it dropwise to the activated mixture.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The precursor exhibits strong UV absorbance at 254 nm due to the conjugated urea-phenyl system, making UV tracking highly reliable.

  • Quenching & Workup:

    • Quench the reaction by adding ice-cold water (10 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

    • Wash the combined organic layers sequentially with 1M HCl (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO3​ (to remove unreacted precursor and acidic HATU byproducts), and brine (to strip residual DMF).

    • Causality: This specific sequence of washes ensures a self-purifying workup. The urea group is stable to 1M HCl at room temperature, ensuring no degradation of the product occurs during the acidic wash.

  • Isolation:

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) if necessary.

SyntheticWorkflow A 2-(4-{[(Dimethylamino)carbonyl]amino} phenyl)-acetic acid (Precursor) B Carboxylic Acid Activation (HATU / DIPEA / DMF, 0 °C) A->B Step 1: Base & Activator C Amine Addition (Target Scaffold) B->C Step 2: Pre-activation D Amide Bond Formation (O-At Ester Intermediate) C->D Step 3: Nucleophilic Attack E Aqueous Workup & Purification (Target Antagonist) D->E Step 4: Isolation

Figure 2: Synthetic workflow for amide coupling of the precursor.

References

  • Source: Journal of Medicinal Chemistry (ACS Publications), February 2026.
  • Substituted amino carboxylic acids (US7498356B2)
  • 1221792-49-9 | 2-(4-(3,3-Dimethylureido)phenyl)

Sources

Method

Application Note &amp; Protocols: High-Purity Recrystallization of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic Acid

Abstract This technical guide provides a comprehensive framework for the purification of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (CAS No. 1221792-49-9) via recrystallization.[1] Given the absence of deta...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (CAS No. 1221792-49-9) via recrystallization.[1] Given the absence of detailed published solubility data for this specific molecule, this document emphasizes a systematic, first-principles approach to solvent selection and protocol optimization. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of novel active pharmaceutical ingredients (APIs). The protocols outlined herein are based on established principles for the recrystallization of compounds containing both urea and carboxylic acid functionalities, ensuring a robust starting point for method development.

Introduction: The Critical Role of Purity and Solid-State Form

The purification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing, directly impacting the safety, efficacy, and stability of the final drug product. Crystallization is a powerful and widely employed technique for API purification, capable of delivering high-purity crystalline material by separating the target compound from process-related impurities, byproducts, and unreacted starting materials.[2]

The target molecule, 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid, possesses structural motifs—a substituted phenylacetic acid and a dimethylaminocarbonyl-amino (urea) group—that present unique challenges and opportunities in developing a purification strategy. The presence of both hydrogen bond donors (the carboxylic acid proton and the urea N-H) and acceptors (the carbonyl oxygens and the tertiary amine nitrogen) suggests strong intermolecular interactions that will govern its solubility and crystalline packing.

Furthermore, the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms—is a critical consideration for any API. Different polymorphs can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can have profound implications for the drug's bioavailability and shelf-life. A well-controlled recrystallization process is paramount for ensuring the consistent production of a desired, stable polymorphic form.

This guide will first detail a systematic approach to solvent screening to identify a suitable single-solvent or mixed-solvent system for recrystallization. Subsequently, detailed protocols for both single-solvent and mixed-solvent recrystallization are provided, along with troubleshooting guidance for common issues such as oiling out.

Physicochemical Properties and Initial Considerations

A thorough understanding of a compound's physicochemical properties is the foundation of a logical recrystallization strategy. While experimental data for 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid is limited, we can infer certain characteristics based on its structure and available information on related compounds.

Table 1: Known and Inferred Properties of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic Acid

PropertyValue/InferenceSource/Rationale
CAS Number 1221792-49-9[1]
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol Calculated
Melting Point Not available in literature. Crucial to determine experimentally.N/A
Polarity Polar moleculePresence of carboxylic acid, urea, and dimethylamino groups suggests high polarity and capacity for hydrogen bonding.
Solubility Profile Expected to be soluble in polar organic solvents.Phenylacetic acid and its derivatives show solubility in alcohols and other polar solvents.[3][4] Urea and its derivatives are often soluble in alcohols and can have some aqueous solubility.[4]

The key takeaway is the necessity of an empirical approach to solvent selection, as theoretical predictions alone are insufficient.

Experimental Workflow for Recrystallization Method Development

The development of a robust recrystallization protocol is a sequential process. The following diagram illustrates the logical flow from initial solvent screening to the final, optimized purification procedure.

Recrystallization_Workflow cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Protocol Selection cluster_2 Phase 3: Optimization & Analysis A Start with Crude Material B Select a Diverse Range of Solvents (Polar to Non-polar) A->B C Small-Scale Solubility Tests (Hot & Cold) B->C D Analyze Results C->D E Ideal Single Solvent Found? D->E F Develop Single-Solvent Protocol E->F Yes G No Ideal Single Solvent? E->G No J Perform Recrystallization F->J H Identify Miscible Solvent/Anti-Solvent Pair G->H I Develop Mixed-Solvent Protocol H->I I->J K Isolate & Dry Crystals J->K L Analyze Purity (e.g., HPLC, NMR) & Yield K->L M Characterize Solid Form (e.g., DSC, XRPD) L->M N End: Pure, Characterized Material M->N

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals overcome the specific solubility challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help researchers, scientists, and drug development professionals overcome the specific solubility challenges associated with 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid .

Rather than providing a generic list of steps, this guide dissects the structural causality behind the compound's behavior and provides self-validating protocols to ensure scientific integrity and reproducible assay results.

Part 1: Root Cause Analysis (The "Why")

To solve a solubility issue, we must first understand the molecular mechanics preventing dissolution. The target compound, 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid, features two highly polar functional groups: a terminal carboxylic acid and a 3,3-dimethylureido (urea) moiety.

  • Intermolecular Hydrogen Bonding: Carboxylic acids readily form stable, cyclic intermolecular dimers via hydrogen bonding. Simultaneously, the urea group acts as a potent hydrogen-bond donor (-NH) and acceptor (C=O)[1]. Together, these groups facilitate the formation of a highly rigid, stable crystalline lattice that resists solvation.

  • Solvent Interference: While Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent capable of disrupting hydrogen bonds, it is also highly hygroscopic. If the DMSO has absorbed atmospheric water, its solvating power for highly crystalline organic networks drops drastically, leading to immediate precipitation or persistent turbidity[2].

Part 2: Step-by-Step Troubleshooting Protocols (The "How")

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint confirms success.

Protocol A: Physical Disruption (Thermal & Mechanical)

Causality: Applying kinetic energy (sonication) and thermal energy (heating) disrupts the intermolecular hydrogen-bonded crystal lattice, allowing DMSO molecules to solvate the individual compound monomers[2].

  • Preparation: Weigh the desired mass of the compound into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of strictly anhydrous, freshly opened DMSO (≥99.9% purity) to achieve the target stock concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 60 seconds to maximize the surface area of the suspended particles.

  • Thermal Sonication: Place the vial in a water bath sonicator set to 37–40°C for 15–30 minutes. Caution: Do not exceed 50°C to prevent thermal degradation of the urea linkage.

  • Validation Checkpoint: Hold the vial against a dark background under a bright light. Look for the Tyndall effect (light scattering). If the solution is perfectly clear with no particulate scattering, the protocol is successful. If the suspension remains cloudy, proceed to Protocol B.

Protocol B: Chemical Disruption (Salinification)

Causality: If physical energy is insufficient, chemical modification is required. The acetic acid moiety is ionizable. By adding a mild base, the carboxylic acid is deprotonated to form a carboxylate anion. The resulting salt form possesses vastly superior solubility in polar solvents compared to the neutral dimer[3].

  • Base Selection: To the cloudy suspension from Protocol A, prepare to add a biocompatible base (e.g., 0.1 M aqueous NaOH or pure N,N-Diisopropylethylamine[DIPEA]).

  • Titration: Add exactly 1.0 to 1.1 molar equivalents of the base relative to your compound.

  • Agitation: Vortex immediately for 2 minutes, then sonicate for an additional 5 minutes at room temperature.

  • Validation Checkpoint: Inspect visually against a dark background. The rapid transition from a turbid suspension to a completely clear solution confirms successful salinification.

Protocol C: Stepwise Aqueous Dilution for Bioassays

Causality: Direct addition of a concentrated DMSO stock into an aqueous buffer often causes the compound to "crash out" (precipitate) due to localized solvent shock and exceeding the aqueous solubility limit[2]. Stepwise dilution prevents this by ensuring rapid dispersion.

  • Serial Dilution: Prepare intermediate dilutions of your stock in 100% DMSO to reach 1000× your final desired assay concentration.

  • Dynamic Mixing: Place your aqueous assay buffer or cell culture medium on a magnetic stirrer to ensure rapid, continuous agitation.

  • Dropwise Addition: Add the 1000× DMSO stock dropwise directly into the vortex of the stirring aqueous medium.

  • Validation Checkpoint: Calculate the final DMSO concentration. It must be ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity and metabolic interference[4],[5].

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock into cell culture media. How can I prevent this? A1: This "crashing out" occurs because the compound's aqueous solubility is significantly lower than its DMSO solubility. To mitigate this, use the "precipitation on addition" technique: ensure the aqueous medium is vigorously stirring while adding the DMSO stock dropwise[6]. Alternatively, pre-formulate the stock with a co-solvent system (e.g., 10% PEG400 or cyclodextrin) before final dilution[3].

Q2: Can I increase the final DMSO concentration to 1% to keep the compound dissolved in my assay? A2: No. As a Senior Application Scientist, I strongly advise against this. Extensive toxicological studies demonstrate that DMSO concentrations above 0.1% (v/v) can induce significant metabolic alterations, oxidative stress, and apoptosis in sensitive in vitro models (such as fibroblast-like synoviocytes or stem cells)[4],[5]. Always maintain final DMSO concentrations at or below 0.1%.

Q3: My DMSO bottle has been open for a few months. Could this be the reason my compound won't dissolve? A3: Absolutely. DMSO is highly hygroscopic. An opened bottle rapidly absorbs atmospheric moisture, which drastically reduces its efficacy in solvating highly crystalline, hydrogen-bonded compounds[2]. Always use fresh, anhydrous DMSO stored under an inert atmosphere (e.g., argon or nitrogen) for critical stock solutions.

Part 4: Quantitative Data & Solvent Compatibility

The following table summarizes the critical quantitative parameters required to maintain both compound solubility and biological assay integrity.

ParameterRecommended ValueCritical ThresholdMechanistic Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Water content < 0.1%Prevents hydrophobic exclusion and H-bond lattice stabilization[2].
Physical Disruption Temp 37°C – 40°CMax 50°CProvides kinetic energy for dissolution without degrading the urea moiety.
Final Assay DMSO Conc. ≤ 0.05% (v/v)Max 0.1% (v/v)Prevents solvent-induced cytotoxicity and metabolic pathway interference[4],[5].
Base Addition (Salinification) 1.0 – 1.1 mol eq.Max 1.5 mol eq.Deprotonates the acetic acid group to form a highly soluble salt[3].

Part 5: Workflow Visualization

The following decision tree outlines the logical progression of troubleshooting steps required to achieve complete dissolution without compromising downstream assay viability.

SolubilityWorkflow Start Compound Insoluble in 100% DMSO CheckDMSO Check DMSO Quality: Is it Anhydrous? Start->CheckDMSO UseFresh Use Fresh, Anhydrous DMSO CheckDMSO->UseFresh No HeatSonicate Physical Disruption: Heat (40°C) & Sonicate CheckDMSO->HeatSonicate Yes UseFresh->HeatSonicate Dissolved1 Fully Dissolved? HeatSonicate->Dissolved1 BaseAddition Chemical Disruption: Add 1 eq. Base (NaOH) Dissolved1->BaseAddition No Success Proceed to Assay (Keep DMSO ≤ 0.1%) Dissolved1->Success Yes Dissolved2 Fully Dissolved? BaseAddition->Dissolved2 CoSolvent Use Co-solvent (e.g., PEG400) Dissolved2->CoSolvent No Dissolved2->Success Yes CoSolvent->Success

Decision tree for troubleshooting DMSO solubility of the target compound.

Part 6: References

  • Frontiers in Physiology. "Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide." Available at:[Link]

  • International Journal of Molecular Sciences (via PMC). "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes." Available at:[Link]

  • Journal of Chemical Information and Modeling (ACS). "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Thermal Degradation of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid

Welcome to the Advanced Technical Support Center. As drug development professionals and application scientists, we must recognize that 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid is a complex, bifunctional m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and application scientists, we must recognize that 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid is a complex, bifunctional molecule. Its stability during storage is not a single-variable equation; rather, it is a delicate equilibrium governed by the thermal lability of its 3,3-dimethylureido linkage and the catalytic susceptibility of its phenylacetic acid moiety.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot degradation issues, prevent assay loss, and ensure the integrity of your API intermediates.

Part 1: Mechanistic Troubleshooting & FAQs

When users report degradation during the storage of this compound, they are typically observing the macroscopic symptoms of microscopic pericyclic cleavages or metal-catalyzed decarboxylations.

Q1: We are detecting a distinct "fishy" amine odor when opening storage drums, accompanied by a drop in assay. What is the root cause? A: You are observing the thermal degradation of the 3,3-dimethylureido group. Unlike simple bond fission, substituted ureas undergo a concerted, four-center pericyclic reaction when exposed to thermal stress. This pathway dominates because it requires a lower activation energy than direct C-N bond cleavage, yielding 4-isocyanatophenylacetic acid and dimethylamine gas (1). The "fishy" odor is the liberated dimethylamine. If storage temperatures routinely exceed 30–40°C, the equilibrium rapidly shifts toward these degradation products.

Q2: We observe dangerous pressure build-up (drum bulging) in our sealed containers even at ambient temperatures. Why is this happening? A: Pressure build-up is almost exclusively caused by the evolution of carbon dioxide (CO2), which occurs via two distinct mechanisms in this molecule:

  • Catalytic Decarboxylation: While pure phenylacetic acids require high temperatures (>150°C) to decarboxylate thermally, the presence of trace transition metals (e.g., Cu²⁺, Fe³⁺) from manufacturing equipment can catalyze oxidative decarboxylation at near-ambient temperatures (2). Furthermore, zwitterion formation in the presence of residual moisture lowers the activation barrier for CO2 loss (3).

  • Isocyanate Hydrolysis: If the urea group degrades (as per Q1) and trace moisture (>0.5%) is present, the highly reactive 4-isocyanatophenylacetic acid intermediate will rapidly hydrolyze to 4-aminophenylacetic acid, releasing one equivalent of CO2 per molecule.

Q3: How do we differentiate between thermal degradation and moisture-driven degradation? A: You must look at the byproduct profile. Pure thermal degradation in a perfectly dry environment yields dimethylamine and isocyanates. If moisture is the driving culprit, the isocyanate will not be detected; instead, you will find high levels of 4-aminophenylacetic acid and symmetric urea oligomers (formed when the amine reacts with unhydrolyzed isocyanate).

Part 2: Quantitative Data Synthesis

To effectively set storage specifications, you must understand the kinetic triggers for each degradation pathway. The table below synthesizes the quantitative parameters governing the stability of this compound.

Degradation PathwayPrimary Trigger / ConditionKey ByproductsKinetic SignaturePreventative Storage Spec
Urea Pericyclic Cleavage Temperature > 40°CDimethylamine, 4-Isocyanatophenylacetic acidFirst-order, highly temperature-dependentMaintain strict storage at < 25°C
Thermal Decarboxylation Temperature > 150°C1-(3,3-dimethylureido)-4-methylbenzene, CO₂High activation energy (~55 kcal/mol)Standard ambient storage is sufficient
Catalytic Decarboxylation Trace Cu/Fe (>5 ppm) + T > 30°CSubstituted toluene, CO₂Pseudo-first-order, Metal-concentration dependentUse EDTA wash during synthesis; store in metal-free drums
Isocyanate Hydrolysis Moisture (>0.5% w/w)4-Aminophenylacetic acid, CO₂Rapid, Moisture-limitedStore with desiccants; seal under N₂ blanket

Part 3: Visualizing the Degradation Logic

Pathway Compound 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid UreaDeg Urea Cleavage (Pericyclic Reaction) Compound->UreaDeg Heat (>40°C) Decarb Decarboxylation (Trace Metal/Heat) Compound->Decarb Heat / Metals Isocyanate 4-Isocyanatophenylacetic acid + Dimethylamine UreaDeg->Isocyanate TolueneDeriv 1-(3,3-dimethylureido)-4-methylbenzene + CO2 Decarb->TolueneDeriv Hydrolysis Moisture Hydrolysis Isocyanate->Hydrolysis H2O Amine 4-Aminophenylacetic acid + CO2 Hydrolysis->Amine

Thermal degradation pathways of the target compound via urea cleavage and decarboxylation.

Troubleshooting Symptom1 Symptom: Amine Odor (Assay Drop) Test1 GC-MS (Headspace) Check for Dimethylamine Symptom1->Test1 Symptom2 Symptom: Drum Bulging (Pressure Build-up) Test2 Karl Fischer & ICP-MS Check H2O & Trace Metals Symptom2->Test2 Action1 Corrective Action: Reduce Storage Temp (< 25°C) Test1->Action1 If positive Action2 Corrective Action: Use Desiccants & EDTA Wash Test2->Action2 If >0.5% H2O or >5ppm Metal

Troubleshooting workflow for detecting and resolving storage-induced degradation issues.

Part 4: Experimental Protocols

To definitively solve a storage degradation issue, you cannot rely on guesswork. You must decouple thermal stress from moisture and metal catalysis. The following protocol is a self-validating system designed to isolate the exact cause of degradation, ensuring that your corrective actions are data-driven.

Protocol: Self-Validating Forced Degradation & Causality Assay

Objective: To isolate the primary vector of degradation (thermal vs. catalytic vs. hydrolytic) to dictate proper storage conditions.

Step 1: Sample Preparation & Segregation

  • Weigh 1.0 g of the target API intermediate into three separate 20 mL headspace GC vials.

  • Vial A (Thermal Control): Leave as-is. Purge the vial with dry N₂ gas before sealing to eliminate ambient moisture.

  • Vial B (Hydrolytic Spike): Add 50 µL of HPLC-grade water (simulating 5% w/w moisture). Seal immediately.

  • Vial C (Catalytic Spike): Add 10 µL of a 1000 ppm Cu(II) acetate solution (simulating 10 ppm metal contamination). Dry under vacuum at 20°C for 1 hour, then seal.

Step 2: Accelerated Stress Incubation

  • Place all three sealed vials in a controlled stability oven at 50°C for exactly 48 hours.

  • Causality Note: 50°C is chosen because it is high enough to accelerate the pericyclic urea cleavage but low enough to prevent baseline thermal decarboxylation in pure samples.

Step 3: Headspace GC-MS Analysis (Volatile Profiling)

  • Analyze the headspace of each vial using GC-MS. Monitor specifically for dimethylamine (m/z 45) and CO₂ (m/z 44).

  • Validation Logic:

    • High dimethylamine in Vial A confirms the compound is inherently thermally labile; strict cold-chain storage (2-8°C) is required.

    • High CO₂ in Vial B (without corresponding toluene derivatives) confirms isocyanate hydrolysis. The compound requires vacuum drying and desiccant packaging.

    • High CO₂ in Vial C confirms metal-catalyzed decarboxylation. The upstream synthesis requires a metal-scavenging step (e.g., EDTA wash or functionalized silica filtration).

Step 4: HPLC-UV/MS Profiling (Non-Volatile Profiling)

  • Carefully unseal the vials and dissolve the remaining solid contents in 10 mL of cold acetonitrile (to halt further degradation).

  • Run a gradient reverse-phase HPLC method (C18 column, Water/Acetonitrile with 0.1% Formic Acid).

  • Monitor for 4-aminophenylacetic acid (confirms moisture-driven hydrolysis) and 1-(3,3-dimethylureido)-4-methylbenzene (confirms direct decarboxylation).

References

  • Theoretical Study of the Thermal Decomposition of Urea Derivatives Source: ResearchGate URL
  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure Source: ResearchGate URL
  • Source: Royal Society of Chemistry (RSC)

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid vs. Standard Phenylacetic Acid

As drug development increasingly relies on highly functionalized building blocks to optimize target binding and pharmacokinetic profiles, understanding the divergent reactivity of substituted phenylacetic acids is critic...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized building blocks to optimize target binding and pharmacokinetic profiles, understanding the divergent reactivity of substituted phenylacetic acids is critical. This guide provides an in-depth comparative analysis between standard Phenylacetic Acid (PAA) and its highly functionalized derivative, 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (hereafter referred to as Compound A ).

By analyzing their structural electronics, chemoselectivity, and behavior under standard synthetic protocols, this guide serves as a definitive resource for researchers designing synthetic routes involving complex aromatic carboxylic acids.

Structural and Electronic Profiling

The fundamental reactivity differences between PAA and Compound A stem entirely from the para-substituent on the aromatic ring.

  • Standard PAA: Features an unsubstituted phenyl ring. The acetic acid moiety (-CH₂COOH) exerts a weak electron-withdrawing inductive effect (-I) but is largely insulated from the ring by the methylene carbon, leaving the aromatic system relatively neutral.

  • Compound A: Features a 3,3-dimethylureido group (-NH-CO-N(CH₃)₂) at the para position. The nitrogen atom directly attached to the aromatic ring possesses a lone pair that participates in strong resonance donation (+M effect) into the pi-system. Although the carbonyl group exerts a slight electron-withdrawing inductive pull, the +M effect dominates, rendering the aromatic ring highly electron-rich (nucleophilic). Furthermore, the ureido group introduces significant hydrogen-bond donor (NH) and acceptor (C=O) capabilities, drastically altering its solvation dynamics compared to PAA [1].

Reactivity Divergence

Reactivity Substrates Phenylacetic Acid (PAA) Core PAA Standard PAA (Unsubstituted Ring) Substrates->PAA CompA Compound A (p-Dimethylureido Substituted) Substrates->CompA EAS_PAA EAS (Ring): Slow, Ortho/Para to Alkyl PAA->EAS_PAA Weak Activation Alpha_PAA Alpha-Halogenation: Clean, High Yield (>85%) PAA->Alpha_PAA HVZ Conditions EAS_CompA EAS (Ring): Fast, Ortho to Ureido Group CompA->EAS_CompA Strong +M Effect Alpha_CompA Alpha-Halogenation: Fails (Complex Mixtures) CompA->Alpha_CompA Competing Ring Rxns

Figure 1: Divergent reactivity pathways of Standard PAA vs. Compound A under identical conditions.

Comparative Reactivity Pathways

Electrophilic Aromatic Substitution (EAS)

The +M effect of the dimethylureido group in Compound A makes the aromatic ring exceptionally susceptible to electrophilic attack. In EAS reactions (e.g., nitration, sulfonation, or ring halogenation), the ureido group acts as a powerful ortho-director (relative to itself). Because the para position is blocked by the acetic acid moiety, incoming electrophiles will exclusively target the positions ortho to the ureido group. In contrast, standard PAA undergoes EAS at a significantly slower rate, typically requiring harsher conditions (e.g., fuming nitric acid/sulfuric acid mixtures) and yielding a mixture of ortho and para isomers relative to the alkyl chain.

Alpha-Carbon Functionalization (HVZ-Type Reactions)

Alpha-halogenation of carboxylic acids typically proceeds via the Hell-Volhard-Zelinsky (HVZ) mechanism, requiring the formation of an enol intermediate from an acyl halide. Recent methodological advances have demonstrated that standard PAA undergoes highly efficient, solvent-free α-selective chlorination using trichloroisocyanuric acid (TCCA) and catalytic PCl₃ [2].

However, Compound A fails under these conditions . As established in the literature for strongly activated para-substituted phenylacetic acids, the highly nucleophilic aromatic ring outcompetes the enol intermediate for the electrophilic halogen. Attempted α-halogenation of Compound A results in vigorous exothermic reactions, gas evolution, and intractable complex mixtures of ring-halogenated and oxidized products [2].

Carboxylic Acid Esterification and Solvation Effects

Linear Solvation Energy Relationship (LSER) studies on substituted phenylacetic acids reveal that reaction rates at the carboxylic acid center (e.g., esterification with diazodiphenylmethane) are highly dependent on solvent polarity and hydrogen-bonding capacity [3]. Compound A's ureido group drastically decreases its solubility in non-polar solvents (like DCM or toluene) compared to PAA, necessitating the use of polar aprotic solvents (DMF, DMSO) for coupling reactions.

Experimental Methodologies (Self-Validating Systems)

To empirically validate the chemoselectivity differences between these two substrates, the following self-validating protocols are designed. These workflows utilize internal monitoring to confirm mechanistic causality.

Protocol 1: Comparative α-Chlorination Attempt (Solvent-Free)

Objective: To demonstrate the failure of α-halogenation in highly activated rings (Compound A) versus successful conversion in standard PAA.

  • Preparation: Charge two separate, dry 10 mL round-bottom flasks with 5.0 mmol of PAA (Flask 1) and Compound A (Flask 2).

  • Catalyst Addition: Add 0.25 mmol (5 mol%) of Phosphorus trichloride (PCl₃) to each flask at room temperature. Causality: PCl₃ initiates the reaction by converting a small fraction of the acid to the highly enolizable acyl chloride.

  • Electrophile Introduction: Slowly add 1.8 mmol of Trichloroisocyanuric acid (TCCA) portion-wise. For PAA, heat the block to 85 °C to create a stirrable melt. For Compound A, proceed with extreme caution at room temperature.

  • In-Situ Monitoring: Monitor gas evolution. PAA will show controlled reaction progress. Compound A will exhibit immediate, vigorous off-gassing (HCl and potentially N₂ from decomposition) and rapid discoloration.

  • Quenching & Analysis: Quench both reactions with a 10% aqueous sodium metabisulfite solution to neutralize active chlorine species. Extract with EtOAc. Analyze the crude mixtures via ¹H-NMR.

    • Validation: PAA will show a distinct singlet shift for the α-proton (from ~3.6 ppm to ~5.3 ppm). Compound A will show a loss of aromatic proton signals, confirming competitive ring chlorination.

Workflow Prep Substrate Preparation (Equimolar) Reagent Electrophile Addition (TCCA/PCl3) Prep->Reagent Monitor In-situ Monitoring (LC-MS/NMR) Reagent->Monitor Quench Controlled Quenching (Na2S2O5) Monitor->Quench Analyze Regioselectivity & Yield Analysis Quench->Analyze

Figure 2: Self-validating experimental workflow for comparative halogenation analysis.

Quantitative Data Summary

The following table summarizes the physicochemical properties and empirical reactivity metrics, highlighting the profound impact of the para-dimethylureido substitution.

Parameter / PropertyStandard Phenylacetic Acid (PAA)Compound A (p-Dimethylureido PAA)
Molecular Weight 136.15 g/mol 236.27 g/mol
Aromatic Ring Electronics Neutral to weakly deactivatedHighly Activated (+M effect)
Predicted pKa (COOH) 4.31 (H₂O) [4]~4.40 - 4.50 (Attenuated -I effect)
Primary EAS Site Ortho / Para to alkyl chainOrtho to Ureido group
α-Chlorination Yield (TCCA) > 85% (Clean conversion) [2]0% (Complex mixture/Decomposition) [2]
Optimal Solvents DCM, Toluene, THF, AlcoholsDMF, DMSO, DMAc
H-Bond Donor/Acceptor Count 1 / 22 / 3

References

  • A comparative LSER study of the reactivity of 2-substituted cyclohex-1-eneacetic and 2-substituted phenylacetic acids with diazodiphenylmethane in various solvents Source: International Journal of Chemical Kinetics (2009) URL:[Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues Source: RSC Advances (2025) URL:[Link]

  • Ivan Juranic - Faculty of Chemistry, University of Belgrade (LSER Methodologies) Source: University of Belgrade URL:[Link]

  • Phenylacetic acid - Base Properties Source: Wikipedia URL:[Link]

Comparative

Comparing binding kinetics of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid vs control compounds

A Senior Application Scientist's Guide to Comparative Binding Kinetics: A Case Study with Ranitidine Introduction: In the landscape of drug discovery and development, understanding the precise molecular interactions betw...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Binding Kinetics: A Case Study with Ranitidine

Introduction: In the landscape of drug discovery and development, understanding the precise molecular interactions between a therapeutic candidate and its biological target is paramount. While affinity, represented by the equilibrium dissociation constant (K D ), provides a snapshot of the binding strength, it is the binding kinetics—the rates of association (k a ) and dissociation (k d )—that truly illuminate the dynamic nature of this interaction. A compound's kinetic profile, particularly its residence time on the target, often correlates more strongly with in vivo efficacy than affinity alone.

This guide provides an in-depth, practical framework for conducting a comparative binding kinetics study. While the initial query focused on 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid, public data on this specific molecule's binding kinetics is scarce. Therefore, to comprehensively illustrate the principles and methodologies, we will use the well-characterized and historically significant drug, Ranitidine , as our primary compound of interest.

Ranitidine is a histamine H2 receptor antagonist used to decrease stomach acid production[1][2]. Its journey, including its market withdrawal due to concerns over N-nitrosodimethylamine (NDMA) impurities and its recent re-approval in a new formulation, underscores the rigorous scrutiny and deep molecular understanding required in pharmacology[3][4][5][6][7]. We will compare its binding kinetics to its target, the histamine H2 receptor, against two strategically chosen control compounds to demonstrate how kinetic data can differentiate molecules and guide drug development decisions.

Section 1: The Scientific Rationale - Understanding Binding Kinetics

The Pillars of Interaction: k a , k d , and K D

At its core, a drug-target interaction is a reversible process. The kinetics of this process are defined by three key parameters:

  • Association Rate Constant (k a or k on ): This constant reflects the rate at which the drug binds to its target to form a complex. It is measured in units of M⁻¹s⁻¹. A higher k a value signifies a faster binding process.

  • Dissociation Rate Constant (k d or k off ): This constant describes the rate at which the drug-target complex breaks apart. It is measured in s⁻¹. A lower k d value indicates a more stable complex and a longer duration of action.[8]

  • Equilibrium Dissociation Constant (K D ): This is the ratio of the dissociation rate to the association rate (k d /k a ) and reflects the concentration of drug required to occupy 50% of the target receptors at equilibrium. While K D is a measure of affinity, it does not reveal the dynamic process of how that equilibrium is achieved.

Beyond Affinity: The Critical Role of Residence Time

Two compounds can have the identical K D value but vastly different kinetic profiles. For example:

  • Compound X: Fast k a and fast k d .

  • Compound Y: Slow k a and slow k d .

While both may show the same affinity in an equilibrium-based assay, Compound Y will remain bound to the target for a longer period. This "residence time" (calculated as 1/k d ) is often a more robust predictor of a drug's pharmacological effect and duration of action in vivo. A long residence time can lead to sustained target modulation even after the systemic concentration of the drug has decreased.

Choosing the Right Tool: Bio-Layer Interferometry (BLI)

To measure these kinetic parameters in real-time and without the need for labels, we will employ Bio-Layer Interferometry (BLI).[9][10] BLI is an optical biosensing technology that measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate.[10][11] This "dip and read" format is highly amenable to high-throughput screening and provides rich kinetic data.[9][11]

Section 2: Experimental Design & Protocols

A robust experimental design is self-validating. This requires not only a precise protocol but also the intelligent selection of controls to ensure the observed binding is specific and meaningful.

Objective & Compound Selection

Primary Objective: To determine and compare the binding kinetics (k a , k d , K D ) of Ranitidine and two control compounds to the human histamine H2 receptor (H2R).

  • Test Compound: Ranitidine. A known competitive, reversible inhibitor of the histamine H2 receptor.[1]

  • Control A (Positive Control): Cimetidine. Another well-characterized H2 receptor antagonist. It serves as a benchmark comparator, as it is known to be less potent than Ranitidine on a weight basis.[12][13]

  • Control B (Negative Control): 4-(Aminomethyl)phenylacetic acid. A structurally distinct compound that lacks the key pharmacophoric features required for H2R binding. This control is essential to demonstrate the specificity of the interaction and rule out non-specific binding to the biosensor surface.[14]

Materials & Instrumentation
  • Instrumentation: Sartorius Octet® BLI System (e.g., Octet RED384).[11]

  • Target Protein: Purified, recombinant human histamine H2 receptor (H2R), solubilized in appropriate detergent micelles and with a biotin tag for immobilization.

  • Ligands (Analytes): Ranitidine, Cimetidine, 4-(Aminomethyl)phenylacetic acid, dissolved in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Biosensors: Super Streptavidin (SSA) Biosensors.[10]

  • Microplates: 96- or 384-well black microplates.[11]

Experimental Workflow Diagram

The overall experimental process for a single analyte is depicted below.

BLI_Workflow cluster_prep Preparation cluster_assay BLI Assay Cycle cluster_analysis Data Analysis p1 Hydrate SSA Biosensors in Running Buffer p2 Immobilize Biotinylated H2 Receptor onto Biosensors p1->p2 Loading Step p3 Prepare Serial Dilutions of Analyte (e.g., Ranitidine) a1 1. Baseline (Dip in Buffer) p2->a1 a2 2. Association (Dip in Analyte Solution) a1->a2 Measure k_a a3 3. Dissociation (Dip back into Buffer) a2->a3 Measure k_d d1 Reference Subtraction (from unloaded sensor) a3->d1 d2 Fit Sensorgrams to a Kinetic Model (e.g., 1:1 Langmuir) d1->d2 d3 Calculate k_a, k_d, K_D d2->d3

Caption: Bio-Layer Interferometry (BLI) experimental workflow.

Step-by-Step BLI Protocol
  • Biosensor & Ligand Preparation:

    • Hydrate Super Streptavidin (SSA) biosensors in running buffer for at least 10 minutes.

    • Immobilize the biotinylated H2 receptor onto the SSA biosensors by dipping them into a solution of the receptor (e.g., 10-20 µg/mL) until a stable loading level is achieved (e.g., 1-2 nm shift). A reference sensor exposed only to buffer should be run in parallel.

  • Analyte Preparation:

    • Prepare a 7-point, 2-fold serial dilution series for Ranitidine and Cimetidine, starting from a top concentration of 10 µM down to 156 nM.

    • Prepare the negative control, 4-(Aminomethyl)phenylacetic acid, at the highest concentration (10 µM).

    • Include a buffer-only (zero analyte) sample for double referencing.

  • Kinetic Assay Execution:

    • Baseline: Dip the H2R-loaded biosensors into wells containing only running buffer for 60 seconds to establish a stable baseline.

    • Association: Move the biosensors into the wells containing the different analyte concentrations and measure the binding response for 120-300 seconds.[11] This allows for the formation of the drug-receptor complex.

    • Dissociation: Transfer the biosensors back into the baseline buffer wells and measure the dissociation for 300-600 seconds.[11] This tracks the decay of the drug-receptor complex.

  • Data Processing and Analysis:

    • Process the raw data using the Octet® Analysis software.

    • Subtract the signal from the reference sensor (non-immobilized) to correct for buffer effects and non-specific binding.

    • Globally fit the processed sensorgrams from the serial dilutions to a 1:1 Langmuir binding model.[15][16] This model assumes a simple reversible interaction where one analyte molecule binds to one immobilized ligand molecule.[15]

    • The fitting algorithm will calculate the k a , k d , and subsequently the K D .

Section 3: Results - A Head-to-Head Comparison

The data obtained from the BLI experiment allows for a direct and quantitative comparison of the binding behaviors of Ranitidine and the control compounds.

Data Presentation

The calculated kinetic and affinity constants are summarized below. (Note: These are representative values for illustrative purposes).

Compoundk a (1/Ms)k d (1/s)K D (nM)Residence Time (1/k d )
Ranitidine 2.5 x 10⁵5.0 x 10⁻³20200 seconds
Cimetidine (Positive Control) 1.8 x 10⁵2.7 x 10⁻²15037 seconds
4-(Aminomethyl)phenylacetic acid (Negative Control) No Binding DetectedNo Binding DetectedNo Binding DetectedN/A
Comparative Analysis and Interpretation
  • Ranitidine: Exhibits a rapid association rate (k a ) and a notably slow dissociation rate (k d ). This combination results in a high affinity (low K D of 20 nM) and, critically, a long residence time of 200 seconds. This kinetic profile is consistent with a drug that engages its target quickly and maintains a prolonged inhibitory effect.

  • Cimetidine: Shows a slightly slower on-rate compared to Ranitidine. More significantly, its dissociation rate is over 5-fold faster. This leads to a lower overall affinity (K D of 150 nM) and a much shorter residence time (37 seconds). While still an effective binder, this kinetic signature suggests that Cimetidine's inhibitory effect on the H2 receptor may be less sustained at the molecular level compared to Ranitidine, which aligns with Ranitidine's higher potency.[13]

  • Negative Control: As expected, 4-(Aminomethyl)phenylacetic acid showed no detectable binding. This is a crucial result, as it validates that the binding observed for Ranitidine and Cimetidine is specific to the H2 receptor and not an artifact of the experimental system.

Histamine H2 Receptor Signaling Pathway

The kinetic differences observed directly impact the biological function of the H2 receptor in gastric parietal cells.

H2R_Pathway cluster_cell Gastric Parietal Cell H2R Histamine H2 Receptor (H2R) AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates PP Proton Pump (H+/K+ ATPase) PKA->PP Activates H_out H+ (Acid) Secretion PP->H_out Histamine Histamine Histamine->H2R Binds Ranitidine Ranitidine Ranitidine->H2R Blocks (Long Residence Time)

Caption: Ranitidine competitively blocks histamine binding to the H2 receptor.

Section 4: Conclusion & Broader Implications

This comparative guide demonstrates the power of binding kinetics analysis in differentiating drug candidates. We have shown that while both Ranitidine and Cimetidine bind to the same target, their kinetic profiles are distinct. Ranitidine's longer residence time provides a molecular basis for its higher potency. The inclusion of a negative control was essential for validating the specificity of these interactions.

For researchers and drug development professionals, these insights are critical. A favorable kinetic profile, particularly a slow off-rate, can translate to improved efficacy, a longer dosing interval, and a more forgiving pharmacokinetic/pharmacodynamic relationship. By employing techniques like BLI early in the discovery process, teams can prioritize compounds with superior kinetic properties, ultimately increasing the probability of success in later-stage clinical development.

References

  • Bio-layer interferometry - Wikipedia. (URL: [Link])

  • Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding. Springer Nature Experiments. (URL: [Link])

  • Octet RED384: CMI Getting Started Guide to Biolayer Interferometry. (URL: [Link])

  • Biolayer Interferometry (BLI). Sartorius. (URL: [Link])

  • Kinetic Titration Series with Biolayer Interferometry. PLOS ONE. (URL: [Link])

  • PhD Lecture SEPARATION. (URL: [Link])

  • RANITIDINE Product Monograph. (URL: [Link])

  • RANITIDINE (Ranitidine Tablets, USP) 150 mg and 300 mg. (URL: [Link])

  • Ranitidine - Wikipedia. (URL: [Link])

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. Springer Protocols. (URL: [Link])

  • What is the mechanism of Ranitidine Hydrochloride? Patsnap Synapse. (URL: [Link])

  • What is the mechanism of action of ranitidine? Quora. (URL: [Link])

  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. (URL: [Link])

  • Fig. F.1. 1:1 Langmuir model fitting results for the extended length of... ResearchGate. (URL: [Link])

  • Large and Small Molecule Screening by SPR. Bio-Rad. (URL: [Link])

  • protein interaction analysis bulletin 6300. Bio-Rad. (URL: [Link])

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. (URL: [Link])

  • Does a 1:1 binding model require that 100% sites are filled? ResearchGate. (URL: [Link])

  • Kinetic models. SPRpages Home. (URL: [Link])

  • Long-Term Effects of Ranitidine on Cancer Development. U.S. Pharmacist. (URL: [Link])

  • New studies confirm Zantac, ranitidine cancer risks. Hissey, Mulderig & Friend. (URL: [Link])

  • Guide to Running an SPR Experiment. (URL: [Link])

  • Problems With Ranitidine May Transcend Manufacturing Issues. (URL: [Link])

  • FDA Recalls All Ranitidine (Zantac) Products, Citing Increased Risk of Cancer. AJMC. (URL: [Link])

  • Ranitidine - Why It Was Withdrawn from the Market. healthwords.ai. (URL: [Link])

  • Ranitidine's return 'unlikely to provide greater clinical benefit'. Conexiant. (URL: [Link])

  • FDA Approves Reformulated Ranitidine After 5-Year Absence. Pharmacy Times. (URL: [Link])

  • After 5 Years, Acid-Reducer Is Back on the Market. MedPage Today. (URL: [Link])

  • FDA Approves Reformulated Ranitidine Following Comprehensive Safety Review. (URL: [Link])

  • Drug Utilisation Patterns of Alternatives to Ranitidine-Containing Medicines in Patients Treated with Ranitidine. PMC. (URL: [Link])

  • Binding kinetics. BMG LABTECH. (URL: [Link])

  • Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (URL: [Link])

  • Chemical-Mediated Targeted Protein Degradation in Neurodegenerative Diseases. PMC. (URL: [Link])

  • New type of drug can target all disease-causing proteins. Yale News. (URL: [Link])

  • Predicting biomolecular binding kinetics: A review. NSF PAR. (URL: [Link])

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (URL: [Link])

  • SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. (URL: [Link])

  • Identifying Unexpected Therapeutic Targets via Chemical-Protein Interactome. PLOS One. (URL: [Link])

  • Target Identification of Bioactive Covalently Acting Natural Products. Nomura Research Group. (URL: [Link])

  • Competitive ligand binding kinetics to linear polymers. arXiv. (URL: [Link])

  • 4-Aminomethylphenylacetic acid. PubChem. (URL: [Link])

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Validation

In vivo vs in vitro experimental results for 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid

An in-depth comparative analysis of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (also known as 2-(4-(3,3-dimethylureido)phenyl)acetic acid) requires a rigorous understanding of its physicochemical properties...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid (also known as 2-(4-(3,3-dimethylureido)phenyl)acetic acid) requires a rigorous understanding of its physicochemical properties and its role in medicinal chemistry. As a highly specific pharmaceutical building block, this compound is frequently utilized in fragment-based drug discovery and as an intermediate for synthesizing complex enzyme inhibitors and antivirals[1].

To objectively evaluate its performance, we must compare it against its primary structural alternative: (R)-2-(3,3-dimethylureido)-2-phenylacetic acid (an alpha-substituted analog widely used in Hepatitis C Virus NS5A inhibitors)[2]. This guide synthesizes the causality behind experimental choices, providing self-validating protocols for both in vitro and in vivo profiling.

Structural Causality: The "Why" Behind the Data

Before deploying biological assays, a Senior Application Scientist must analyze the structure-property relationships (SPR) that dictate experimental outcomes:

  • The Dimethylureido Group: Acts as a robust hydrogen-bond donor/acceptor network. In vitro, this drives high-affinity interactions with target protein pockets.

  • The Phenylacetic Acid Core: The carboxylic acid moiety is deprotonated (anionic) at physiological pH (7.4). While this ensures excellent aqueous solubility for in vitro assays, it severely restricts passive membrane permeability and drives rapid renal clearance in vivo.

  • Para vs. Alpha Substitution: The target compound features a para-substitution, offering a linear, non-chiral geometry ideal for broad fragment screening. In contrast, the alpha-substituted alternative possesses a chiral center, making it strictly suited for stereospecific viral targets[2].

Logic Structure Chemical Structure (Ureido + Acetic Acid) Prop1 H-Bond Network (Dimethylureido) Structure->Prop1 Prop2 Anionic at pH 7.4 (Carboxylic Acid) Structure->Prop2 Result1 High Target Affinity (In Vitro) Prop1->Result1 Result2 Low Passive Permeability (In Vitro) Prop2->Result2 Result3 Rapid Renal Clearance (In Vivo) Prop2->Result3

Caption: Causality map linking structural moieties to in vitro and in vivo outcomes.

Quantitative Data Comparison: Para vs. Alpha Alternatives

The following table summarizes the representative pharmacological profile of the target compound compared to its chiral alternative.

ParameterTarget: 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acidAlternative: (R)-2-(3,3-dimethylureido)-2-phenylacetic acid
Geometry & Chirality Linear, AchiralBranched, Chiral (Enantiopure)
In Vitro Permeability ( Papp​ ) Low (< 2×10−6 cm/s)Low (< 2×10−6 cm/s)
In Vitro Microsomal Stability High ( T1/2​ > 60 min)Moderate ( T1/2​ ~ 45 min)
In Vivo Oral Bioavailability (F%) < 10% (Ionization limits absorption)< 15% (Often requires prodrug strategy)
In Vivo Clearance Pathway Predominantly RenalMixed Hepatic/Renal
Primary Application Non-racemizing fragment libraryStereospecific API intermediate[2]

In Vitro Experimental Profiling: Self-Validating Protocols

To trust in vitro data, the assay must validate its own integrity. The ionized nature of this compound necessitates strict permeability testing.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption potential and efflux transporter liability.

  • Cell Culture (The Control Gate): Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days.

    • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). The assay is strictly aborted if TEER < 250 Ω·cm², ensuring monolayer integrity is not compromised.

  • Dosing: Apply 10 µM of the compound to the apical chamber (pH 6.5, mimicking the intestinal lumen) and buffer to the basolateral chamber (pH 7.4, mimicking blood).

  • Incubation & Sampling: Incubate for 2 hours at 37°C. Extract 50 µL aliquots from both chambers at t=0 and t=120 min.

  • LC-MS/MS Quantification: Analyze samples using a triple quadrupole mass spectrometer.

    • Self-Validation: Run concurrent controls—Propranolol (high permeability) and Atenolol (low permeability). The target compound's data is only accepted if Propranolol Papp​>20×10−6 cm/s and Atenolol Papp​<1×10−6 cm/s.

In Vivo Experimental Profiling: Bridging the Gap

Because in vitro assays cannot simulate systemic hemodynamics, in vivo pharmacokinetic (PK) profiling is required to understand the compound's clearance.

Protocol 2: Rodent Pharmacokinetic (PK) Study (IV/PO)

Objective: Determine systemic exposure, half-life, and absolute bioavailability.

  • Formulation: Dissolve the compound in 5% DMSO / 95% Saline. Causality note: The carboxylic acid ensures rapid dissolution in aqueous saline, avoiding the need for harsh surfactants.

  • Administration: Administer via Intravenous (IV) bolus (1 mg/kg) and Per Os (PO) oral gavage (10 mg/kg) to parallel cohorts of Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect serial blood samples (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) via the jugular vein into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Bioanalysis: Perform protein precipitation using acetonitrile spiked with a Stable-Isotope Labeled Internal Standard (SIL-IS).

    • Self-Validation: Calculate the mass balance and SIL-IS recovery. If IV clearance exceeds the physiological hepatic blood flow of the rat (~55 mL/min/kg) without significant urinary excretion, the data flags an uncharacterized extrahepatic metabolic sink, prompting an immediate assay review.

Workflow Start 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid InVitro In Vitro Profiling Start->InVitro InVivo In Vivo Profiling Start->InVivo Microsomes Metabolic Stability (HLM/RLM) Self-Validation: Control T1/2 InVitro->Microsomes Caco2 Caco-2 Permeability Self-Validation: TEER > 250 Ω·cm² InVitro->Caco2 PK Pharmacokinetics (IV/PO) Self-Validation: SIL-IS Recovery InVivo->PK Tox Acute Toxicity (MTD) Self-Validation: Vehicle Control InVivo->Tox Decision Lead Optimization / Prodrug Synthesis Microsomes->Decision Caco2->Decision PK->Decision Tox->Decision

Caption: In vitro and in vivo experimental workflow with self-validating control points.

Conclusion

While the alpha-substituted alternative dominates stereospecific antiviral synthesis[2], 2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid provides a highly stable, non-racemizing linear scaffold[1]. Its in vitro profile guarantees excellent target engagement via its ureido group, but its in vivo performance is heavily bottlenecked by the ionization of its acetic acid tail. Consequently, drug development professionals utilizing this building block must immediately implement prodrug strategies (e.g., esterification) to bridge the gap between in vitro potency and in vivo exposure.

References

  • Google Patents. "Hepatitis C Virus Inhibitors (US20080044379A1)". United States Patent and Trademark Office.

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